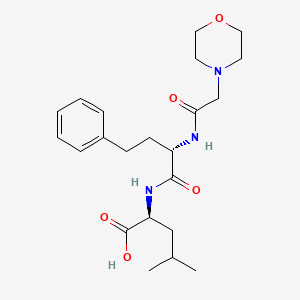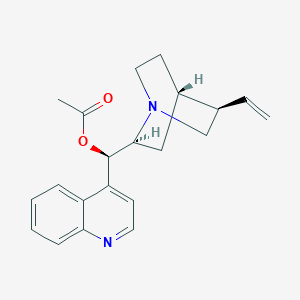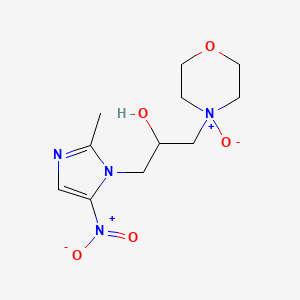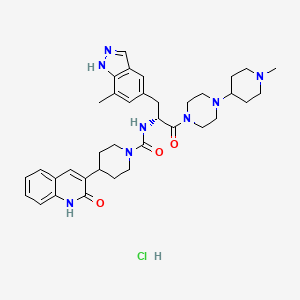
N-Carbobenzyloxy isoleucinol
Overview
Description
N-Carbobenzyloxy isoleucinol, also known as Z-isoleucinol, is a chiral compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of isoleucine, which is one of the essential amino acids required for protein synthesis in the human body. Z-isoleucinol has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-Carbobenzyloxy isoleucinoll is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in various cellular processes. For example, N-Carbobenzyloxy isoleucinoll has been found to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in folate metabolism. Inhibition of DHFR can lead to a decrease in the production of nucleotides required for DNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-Carbobenzyloxy isoleucinoll has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in cellular processes such as DNA synthesis, protein synthesis, and energy metabolism. N-Carbobenzyloxy isoleucinoll has also been found to affect the expression of genes involved in cell cycle regulation, apoptosis, and immune response.
Advantages and Limitations for Lab Experiments
N-Carbobenzyloxy isoleucinoll has several advantages for use in laboratory experiments. It is a chiral compound, which means it can be used to study the effects of stereoisomers on biological activity. N-Carbobenzyloxy isoleucinoll is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-Carbobenzyloxy isoleucinoll is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-Carbobenzyloxy isoleucinoll. One area of interest is the development of N-Carbobenzyloxy isoleucinoll-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of research is the study of the mechanism of action of N-Carbobenzyloxy isoleucinoll, which could provide insights into the cellular processes involved in disease development. Additionally, further research is needed to determine the optimal synthesis method for N-Carbobenzyloxy isoleucinoll and to improve its solubility in water.
Scientific Research Applications
N-Carbobenzyloxy isoleucinoll has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Studies have shown that N-Carbobenzyloxy isoleucinoll inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the replication of viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV). N-Carbobenzyloxy isoleucinoll has shown promising results as an antibacterial agent against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
benzyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIESWPZCQMFUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-Sulfonylbis[N,N-bis(4-tert-butylphenyl)aniline]](/img/structure/B3321934.png)


![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)

![tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3321963.png)





![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)
